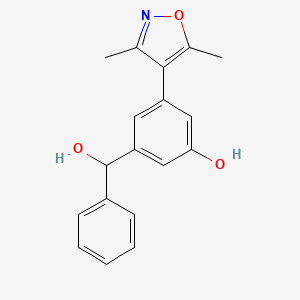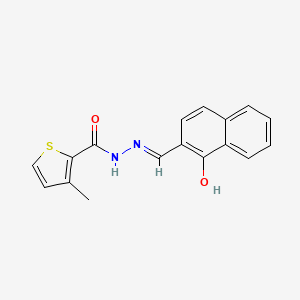
Pcna-I1
説明
Pcna-I1 is a selective inhibitor of proliferating cell nuclear antigen (PCNA), a potential anticancer target . It selectively binds to PCNA trimers with a Kd of 0.2 to 0.4 μM . Pcna-I1 inhibits the growth of tumor cells of various tissue types with an IC50 of 0.2 μM .
Synthesis Analysis
The synthesis of Pcna-I1 involves the structures of 1-hydrazonomethyl-2-hydroxy (scaffold A), 2-hydrazonomethyl-1-hydroxy (scaffold B), 2-hydrazonomethyl-3-hydroxy (scaffold C), and 4-pyridyl hydrazine (scaffold D) .
Molecular Structure Analysis
The molecular formula of Pcna-I1 is C17H14N2O2S . It has a molecular weight of 310.4 g/mol .
Chemical Reactions Analysis
Pcna-I1 binds at the interface between PCNA monomers, stabilizes the homotrimer, and may interfere with protein-protein interactions . It has been shown to result in reduced DNA replication, late gene expression, and virus production .
Physical And Chemical Properties Analysis
Pcna-I1 has a molecular weight of 310.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 310.07759887 g/mol .
科学的研究の応用
Development of Novel Cancer Therapeutics : PCNA has emerged as a promising target for novel cancer therapeutics. Molecule I1, interacting with the hydrophobic pocket of PCNA, suggests potential for the development of inhibitors to target various types of cancers and modulate protein-protein interactions. This was supported by computational methods including molecular docking and dynamics simulations, suggesting that these inhibitors could advance in the drug discovery pipeline (Bhardwaj & Purohit, 2022).
Inhibition of Tumor Cell Growth : Pcna-I1 has been found to selectively bind to PCNA trimers, impacting tumor cell proliferation. It demonstrated the ability to inhibit the growth of tumor cells from various tissue types, while affecting the growth of nontransformed cells at significantly higher concentrations. This suggests its potential utility in PCNA-targeted cancer therapy (Tan et al., 2012).
Enhancement of DNA Damage Agent Effects : A study indicated that Pcna-I1S, a variant of Pcna-I1, when combined with DNA damaging agents, could significantly enhance cell growth inhibition and DNA damage in human prostate and lung cancer cells. This suggests its role in potentially enhancing the efficacy of chemotherapy and radiation therapy in the treatment of these cancers (Lu & Dong, 2019).
Antitumor Effects in Prostate Cancer : In prostate cancer models, targeting PCNA chromatin association with Pcna-I1 induced DNA damage and apoptosis, irrespective of the expression of the tumor suppressor p53. This suggests the broad potential of Pcna-I1 in treating various types of cancers, even those resistant to traditional treatments (Dillehay et al., 2014).
Structural Analysis for Enhanced Cancer Therapy : Further structural analysis of PCNA-I1 and its analogs has led to the identification of compounds with superior potencies, potentially improving the solubility and effectiveness of PCNA-targeting cancer therapies (Dillehay et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pcna-I1 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



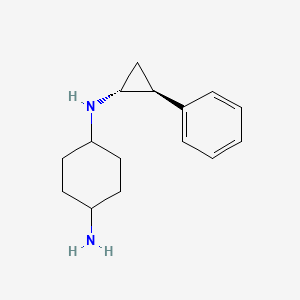
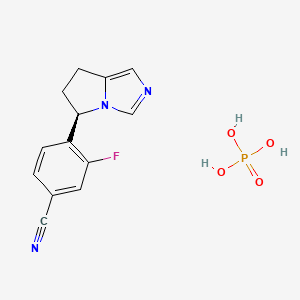

![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)
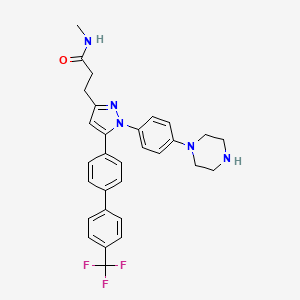
![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)
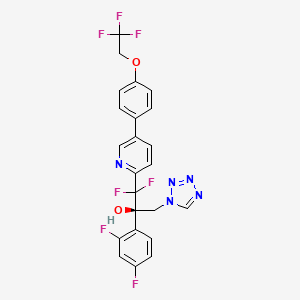
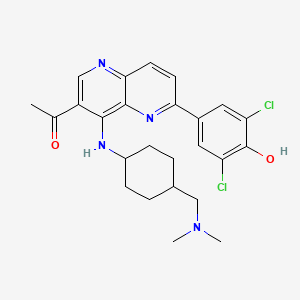
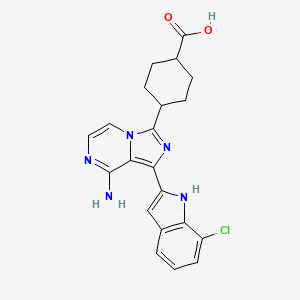
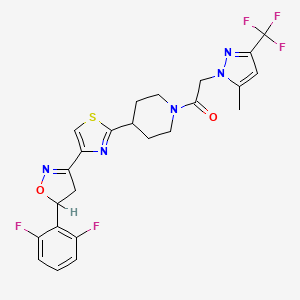
![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)
